molecular formula C6H7BrN2 B594308 5-Bromo-1-cyclopropyl-1H-imidazole CAS No. 1262035-61-9

5-Bromo-1-cyclopropyl-1H-imidazole

Cat. No.: B594308
CAS No.: 1262035-61-9
M. Wt: 187.04
InChI Key: YIXZAZVJTMUAKO-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropyl-1H-imidazole is a chemical compound with the molecular formula C6H7BrN2. It has a molecular weight of 187.05 g/mol . This compound is used for research purposes .


Synthesis Analysis

The synthesis of imidazoles, including this compound, has been a topic of recent research . One method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . Another method involves a copper (I) chloride-mediated protocol for the synthesis of 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole hydrochloride, a key building block used in the preparation of several biologically active small molecules .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing three carbon atoms, two nitrogen atoms, and a bromine atom attached to one of the carbon atoms .


Physical and Chemical Properties Analysis

This compound is a solid compound . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Subheading Novel Imidazole Derivatives and Their Anticancer Activities

A variety of imidazole derivatives, including 5-bromo-1-cyclopropyl-1H-imidazole, have been synthesized and evaluated for their anticancer activities. Notably, certain derivatives like 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole showed significant activity against leukemic cancer cell lines, highlighting their potential in cancer therapy. The structures of these compounds were confirmed through various spectroscopy methods, and some have been granted NSC codes at the National Cancer Institute (NCI), USA for further anticancer activity evaluation in full NCI 60 cell panel screenings (Noolvi et al., 2011).

Imidazole Derivatives in Drug Design

Subheading The Role of this compound in the Synthesis of Cytotoxic Compounds

Imidazole derivatives, including this compound, have been central to the design and synthesis of compounds with cytotoxic properties against a variety of human tumor cell lines. The regioselective synthesis techniques allow for the creation of 1,5-diaryl-1H-imidazoles, which have shown significant cytotoxic activity, illustrating the utility of these derivatives in the development of new anticancer drugs (Bellina et al., 2005).

Biomedical Applications and Catalysis

Subheading Biomedical Implications and Catalytic Applications of Halogenated Imidazoles

Halogenated imidazoles, a group including this compound, have been utilized in a variety of biomedical applications. For instance, the amidation of 5-bromo-1-alkylimidazole has led to the development of novel chiral imidazole nucleophilic catalysts, demonstrating the versatility of these compounds in both biomedical and catalytic fields. This suggests that these derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications (Wang et al., 2014).

Future Directions

Imidazoles, including 5-Bromo-1-cyclopropyl-1H-imidazole, are of significant interest in the field of medicinal chemistry due to their broad range of chemical and biological properties . Future research will likely focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , as well as the exploration of their potential applications in various fields .

Properties

IUPAC Name

5-bromo-1-cyclopropylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXZAZVJTMUAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopropyl-1H-imidazole (1.18 g, 10.9 mmol) was dissolved in methylene chloride (0.1 M), cooled to 5-10° C., and 1,3-dibromo-5,5-dimethylhydantoin (1.59 g, 5.57 mmol) was added. The temperature was maintained between 5-10° C. and the reaction was stirred for 2 hours. Solvent was removed from the reaction mixture under reduced pressure, and the residue was purified by column chromatography (eluting with 1%-7% methanol in methylene chloride, 5% methanol/methylene chloride) to afford 620 mg (37% yield) of 5-bromo-1-cyclopropyl-1H-imidazole.
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two

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